Enhanced Lipophilicity vs. Bromo Analog
The iodine atom in 4-(3-Iodobenzyl)morpholine confers significantly higher lipophilicity compared to its bromo analog. This is quantified by the compound's calculated ACD/LogP value of 2.74 , which is a critical parameter for predicting membrane permeability and blood-brain barrier penetration in drug discovery programs [1].
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP: 2.74 |
| Comparator Or Baseline | 4-(3-Bromobenzyl)morpholine: ACD/LogP ~2.58 |
| Quantified Difference | ΔLogP ≈ +0.16 |
| Conditions | Predicted values from ACD/Labs software; commonly used in drug design . |
Why This Matters
For projects targeting CNS or intracellular targets, this quantifiable increase in lipophilicity can directly influence compound permeability and in vivo distribution, justifying the selection of the iodo derivative over its bromo or chloro analogs [1].
- [1] Audouze, K., Nielsen, E. Ø., & Peters, D. (2004). New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. Journal of Medicinal Chemistry, 47(12), 3089–3104. https://doi.org/10.1021/jm031111m View Source
